molecular formula C14H19N2O9P B1139102 NPEC-caged-D-AP5

NPEC-caged-D-AP5

Cat. No.: B1139102
M. Wt: 390.28 g/mol
InChI Key: RLEANJAZNZWLHC-HCCKASOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NPEC-caged-D-AP5, also known as D- [ [1- (2-Nitrophenyl)ethyl]carbamoyl]-2-amino]-5-phosphonopentanoic acid, is a compound used primarily in scientific research. It is a derivative of D-AP5, which is a well-known antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NPEC group, or 1-(2-nitrophenyl)ethoxycarbonyl, is a photosensitive protecting group that can be removed by exposure to light, allowing for precise control over the activation of the compound .

Biochemical Analysis

Biochemical Properties

NPEC-caged-D-AP5 plays a crucial role in biochemical reactions as an NMDA receptor antagonist. It interacts with NMDA receptors, which are a type of glutamate receptor in the brain. The compound binds to the receptor and inhibits its activity, preventing the influx of calcium ions that would normally occur upon receptor activation . This interaction is essential for studying synaptic plasticity and neurophysiological processes.

Cellular Effects

This compound affects various types of cells, particularly neurons. By inhibiting NMDA receptors, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can block the activation of NMDA receptors during synaptic transmission, which is necessary for the induction of associative long-term potentiation in neurons . This inhibition can alter neuronal communication and plasticity, impacting learning and memory processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to NMDA receptors. The compound’s photosensitive NPEC group allows for controlled activation through light exposure. Upon photolysis, the NPEC group is removed, and the active D-AP5 binds to the NMDA receptor, inhibiting its function . This inhibition prevents calcium ion influx, which is crucial for various cellular processes, including synaptic plasticity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable when stored at -20°C and can be used within a specific timeframe . Over time, the compound may degrade, affecting its efficacy in experiments. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits NMDA receptor activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular function and potential neurotoxicity. It is crucial to determine the appropriate dosage to achieve the desired experimental outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to NMDA receptor activity. The compound interacts with enzymes and cofactors that regulate its activation and degradation . The removal of the NPEC group through photolysis activates the compound, allowing it to bind to NMDA receptors. This interaction can affect metabolic flux and metabolite levels, influencing cellular processes and signaling pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement and localization . Its distribution can affect its accumulation in specific cellular compartments, influencing its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing experimental conditions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization can impact the compound’s activity and function, as it may interact with different biomolecules in various cellular environments. Studying the subcellular localization of this compound provides insights into its role in cellular processes.

Preparation Methods

The synthesis of NPEC-caged-D-AP5 involves the protection of D-AP5 with the NPEC group. The reaction typically involves the use of 1-(2-nitrophenyl)ethanol and a carbodiimide coupling agent to form the NPEC-protected derivative. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

NPEC-caged-D-AP5 undergoes photolysis, where exposure to light cleaves the NPEC group, releasing the active D-AP5. This reaction is highly specific and allows for temporal and spatial control over the activation of D-AP5. The compound does not typically undergo other types of chemical reactions such as oxidation, reduction, or substitution under normal laboratory conditions .

Scientific Research Applications

NPEC-caged-D-AP5 is widely used in neuroscience research to study the role of NMDA receptors in synaptic plasticity, learning, and memory. By using light to control the activation of D-AP5, researchers can precisely manipulate NMDA receptor activity in specific regions of the brain. This has applications in understanding the mechanisms underlying long-term potentiation and other forms of synaptic plasticity. Additionally, it is used in pharmacological studies to investigate the effects of NMDA receptor antagonists on various neurological conditions .

Comparison with Similar Compounds

NPEC-caged-D-AP5 is unique in its ability to provide precise temporal and spatial control over NMDA receptor inhibition. Similar compounds include other caged NMDA receptor antagonists such as MNI-caged-D-AP5 and RuBi-D-AP5. These compounds also use photosensitive protecting groups to control the activation of D-AP5, but they differ in the specific protecting groups used and their photolysis properties .

Properties

IUPAC Name

(2R)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]-5-phosphonopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N2O9P/c1-9(10-5-2-3-7-12(10)16(20)21)25-14(19)15-11(13(17)18)6-4-8-26(22,23)24/h2-3,5,7,9,11H,4,6,8H2,1H3,(H,15,19)(H,17,18)(H2,22,23,24)/t9?,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEANJAZNZWLHC-HCCKASOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@H](CCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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